Anti-Angiogenic Activity: Kahweol vs. Cafestol Core
In a direct comparative study, the kahweol core structure demonstrated significantly greater anti-angiogenic activity than its close analog, cafestol, which lacks a conjugated double bond. When esterified to palmitate, kahweol palmitate (KP) more potently inhibited key angiogenic steps compared to cafestol palmitate (CP) [1]. While this data is for the palmitate ester, the distinct kahweol vs. cafestol pharmacophore is directly relevant and establishes the inherent superiority of the kahweol scaffold, which is the core of kahweol eicosanoate.
| Evidence Dimension | Inhibition of Human Microvascular Endothelial Cell (HMVEC) Proliferation |
|---|---|
| Target Compound Data | Kahweol palmitate (KP): Exhibited a 'stronger inhibitory effect' than CP [1]. |
| Comparator Or Baseline | Cafestol palmitate (CP): Reduced HMVEC proliferation at 50 μM, but less potently than KP [1]. |
| Quantified Difference | KP was more effective than CP; the effect of KP on cell migration was 'only statistically significant' compared to CP [1]. |
| Conditions | In vitro angiogenesis model using Human Microvascular Endothelial Cells (HMVECs); treatment at 50 μM. |
Why This Matters
This demonstrates that the kahweol scaffold, irrespective of the specific fatty acid ester, is a more potent anti-angiogenic pharmacophore than the cafestol scaffold, justifying the selection of any kahweol-based ester over its cafestol counterpart for angiogenesis research.
- [1] Moeenfard, M., Cortez, A., Machado, V., Costa, R., Luis, C., Coelho, P., ... & Santos, A. (2016). Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters. Journal of Cellular Biochemistry, 117(12), 2748-2756. View Source
